5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Overview
Description
5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3,4-dimethylphenol with chloromethyl methyl ether to form 3,4-dimethylphenoxymethyl chloride. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by inhibiting specific enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- **5-[(3,4-Dimethylphenoxy)methyl]-1,2-oxazol-3-yl]-[4-(1-hydroxy-2-methylpropyl)piperidin-1-yl]methanone
Uniqueness
5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine stands out due to its unique thiadiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Biological Activity
5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 235.305 g/mol
- Density : 1.272 g/cm³
- Boiling Point : 425.7 °C at 760 mmHg
- CAS Number : 123216-99-9
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit promising anticancer activity through various mechanisms. For instance, a study synthesized several derivatives and evaluated their effects on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The compound this compound showed significant anti-proliferative effects with an IC₅₀ value indicating effective cytotoxicity against these cell lines.
- Inhibition of Key Enzymes : Thiadiazole compounds can inhibit enzymes involved in nucleotide synthesis and cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II.
- Induction of Apoptosis : The compounds have been shown to increase apoptotic cell populations significantly in treated cancer cells compared to untreated controls.
- Cell Cycle Arrest : Treatment with these compounds can lead to alterations in the cell cycle phases, particularly an increase in the G0/G1 phase and a decrease in S phase progression.
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For example:
- Bacterial Activity : In vitro studies indicated that certain thiadiazole derivatives possess antibacterial properties against E. coli and S. aureus.
- Fungal Activity : The compounds have also demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger.
Case Studies and Research Findings
Properties
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7-3-4-9(5-8(7)2)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGZFUYAEFQGEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN=C(S2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350664 | |
Record name | 5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726121 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
123216-99-9 | |
Record name | 5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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